5-(Difluoromethyl)-1-propan-2-ylpyrrole-3-carboxylic acid
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Overview
Description
The molecule “5-(Difluoromethyl)-1-propan-2-ylpyrrole-3-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 5-position with a difluoromethyl group and at the 1-position with a propan-2-yl group. Additionally, a carboxylic acid functional group is attached to the 3-position of the pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the difluoromethyl group, and the attachment of the propan-2-yl and carboxylic acid groups. Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied extensively .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl group could introduce some degree of polarity to the molecule, and the carboxylic acid group could allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrole ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions. The difluoromethyl group can be involved in various reactions, including nucleophilic, electrophilic, and radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the difluoromethyl group could affect the compound’s polarity and solubility .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(difluoromethyl)-1-propan-2-ylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-5(2)12-4-6(9(13)14)3-7(12)8(10)11/h3-5,8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVRCODOLUKYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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